Superior Aldose Reductase Inhibitory Activity of N-Ethyl Dehydroalanine Derivative Among 15 Analogs
In a comparative evaluation of 15 N-acetyl dehydroalanine derivatives for rat kidney aldose reductase inhibitory (ARI) activity, the N-ethyl derivative (compound b, structurally analogous to ethyl 2-acetamidoprop-2-enoate) was identified as one of the two most active compounds in the series [1]. The study quantitatively demonstrated that the insertion of an ethyl side chain yields substantially enhanced ARI activity compared to other aliphatic and aromatic substitutions, establishing a clear structure-activity relationship that guides the selection of this specific derivative over other in-class candidates [1].
| Evidence Dimension | Aldose Reductase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | N-ethyl N-acetyl dehydroalanine derivative (compound b) ranked among the two most potent inhibitors in the series |
| Comparator Or Baseline | 14 other N-acetyl dehydroalanine derivatives including N-methyl, N-propyl, N-butyl, N-benzyl, N-phenyl, N-propylchloride variants |
| Quantified Difference | N-ethyl and N-propylchloride derivatives showed the best ARI activities; the insertion of ethyl and chloro propyl side chains was more effective than the rest of the compounds |
| Conditions | Rat kidney aldose reductase enzyme assay |
Why This Matters
For researchers developing aldose reductase inhibitors for diabetic complications, selecting the N-ethyl derivative provides a validated, high-activity scaffold that outperforms most alternative substitutions.
- [1] Daş-Evcimen N, Sarıkaya M, Gürkök G, Süzen S. Evaluation of rat kidney aldose reductase inhibitory activity of some N-acetyl dehydroalanine derivatives. Med Chem Res. 2011;20:453–460. View Source
